The synthesis of 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid typically involves multi-step organic reactions that may include:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid can be described as follows:
The compound's three-dimensional conformation can be represented by its SMILES notation: C[C@](Cn1ccnn1)([C@@H](N)C(=O)O)S(=O)O
, indicating the arrangement of atoms and stereochemistry .
The chemical reactivity of 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid includes:
These reactions are important for understanding how this compound can interact with other biological molecules or serve as a precursor for further chemical modifications .
The physical and chemical properties of 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid include:
Additional data such as boiling point and melting point are not readily available but are critical for practical applications in laboratory settings .
The primary applications of 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid include:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: